molecular formula C14H31N B7802956 Tetradecylamine CAS No. 68037-91-2

Tetradecylamine

Cat. No.: B7802956
CAS No.: 68037-91-2
M. Wt: 213.40 g/mol
InChI Key: PLZVEHJLHYMBBY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research

The historical research into long-chain aliphatic amines, such as tetradecylamine (B48621), is intertwined with the development of organic chemistry and the understanding of surfactant properties. Early studies likely focused on their synthesis and basic physical and chemical characteristics. Research into the behavior of alkylamines, including this compound, on surfaces like mica dates back at least to the early 2000s, investigating their self-assembly properties influenced by factors like chain length and environmental conditions aip.org. The interaction of alkylamine surfactants with carbon dioxide has also been a subject of research, with studies posted as early as 2009 figshare.com.

The evolution of research on this compound reflects broader trends in chemistry, moving from fundamental synthesis and property characterization to exploring specific applications and modifications. This includes investigations into its use as an intermediate in the production of cationic surface-active agents and germicides chemicalbook.com. More recent research highlights its potential in areas like materials science for creating functionalized surfaces and in biological studies for its interactions with membranes ontosight.aisolubilityofthings.comatamanchemicals.com.

Significance in Current Chemical and Biological Sciences

This compound holds significance in current chemical and biological sciences due to its multifaceted properties. In chemistry, its amphiphilic nature makes it valuable as a surfactant and emulsifier, finding use in various industrial applications, including personal care products, detergents, and pharmaceuticals solubilityofthings.com. It has also been studied for its potential as a corrosion inhibitor, forming protective layers on metal surfaces due to its long alkyl chain solubilityofthings.com. Furthermore, this compound has been utilized as a catalyst in the formation of xerogels in hydrolysis condensation reactions researchgate.net.

In biological sciences, fatty amines like this compound are recognized for their roles in biological systems, being found in biological membranes and involved in the formation of surfactants that aid nutrient absorption solubilityofthings.com. Research has also explored this compound and its derivatives for their biological activities, including potential antimicrobial, antifungal, and antiviral effects, particularly through interactions with biological membranes ontosight.aibiosynth.com. Studies have shown activity against enveloped viruses by disrupting their membranes ontosight.ai. The anaerobic degradation of this compound by bacteria like Pseudomonas stutzeri has also been investigated, highlighting its fate in certain biological environments oup.com.

The compound's solubility profile, being poorly soluble in water but soluble in organic solvents like alcohol and chloroform, influences its application in different chemical and biological systems solubilityofthings.comlabsolu.ca.

Here is a table summarizing some key properties and applications:

Property/ApplicationDescriptionSource(s)
Amphiphilic NaturePossesses both hydrophobic and hydrophilic regions. solubilityofthings.com solubilityofthings.com
Surfactant/EmulsifierEffective in cosmetics, detergents, pharmaceuticals, and industrial cleaning agents. solubilityofthings.comsolubilityofthings.com solubilityofthings.comsolubilityofthings.com
Corrosion InhibitionCan form protective layers on metal surfaces. solubilityofthings.com solubilityofthings.com
Biological MembranesFound in biological membranes and involved in surfactant formation for nutrient absorption. solubilityofthings.com solubilityofthings.com
Antimicrobial ActivityExplored for potential effects against bacteria, fungi, and enveloped viruses by disrupting membranes. ontosight.aibiosynth.com ontosight.aibiosynth.com
CatalystUsed in the formation of xerogels. researchgate.net researchgate.net
Solubility in WaterPoorly soluble. solubilityofthings.comlabsolu.ca solubilityofthings.comlabsolu.ca
Solubility in Organic SolventsSoluble in alcohol, chloroform, and other organic solvents. solubilityofthings.comlabsolu.ca solubilityofthings.comlabsolu.ca

Interdisciplinary Research Perspectives

This compound is a subject of interdisciplinary research, bridging chemistry, biology, materials science, and environmental science. Its use in functionalizing materials like melamine (B1676169) sponge for oil/water separation exemplifies its role in materials science and environmental applications researchgate.net. Research on the adsorption of this compound on materials like quartz is relevant to mineral processing and flotation technology research-nexus.net.

In nanotechnology, this compound has been used in the synthesis of materials, such as in the templating process for creating mesoporous structures in metal oxides for electrocatalytic applications acs.orgacs.org. Its ability to self-assemble on surfaces like mica is of interest in surface physics and supramolecular chemistry aip.org.

The study of its biological interactions, including its effects on microbial membranes and its potential as a biocide, involves collaboration between chemists and biologists ontosight.aibiosynth.comresearchgate.net. Furthermore, research into its biodegradability is crucial from an environmental perspective solubilityofthings.com. The synthesis of derivatives of this compound with enhanced biological activities also represents an interdisciplinary effort mdpi.commdpi.comacs.org.

The diverse applications and properties of this compound necessitate an interdisciplinary approach to fully understand its behavior and unlock its potential in various scientific and technological fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecan-1-amine
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InChI

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3
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InChI Key

PLZVEHJLHYMBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H31N
Source PubChem
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Related CAS

1838-04-6 (hydrochloride), 2016-54-8 (acetate)
Record name N-Tetradecylamine
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DSSTOX Substance ID

DTXSID9040768
Record name Tetradecylamine
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Molecular Weight

213.40 g/mol
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CAS No.

2016-42-4, 68037-91-2
Record name Tetradecylamine
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Record name Amines, C14-18-alkyl
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Record name 1-Tetradecanamine
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Synthetic Methodologies and Derivatization Strategies

Advanced Synthesis Routes for Tetradecylamine (B48621)

While specific detailed advanced synthesis routes for this compound itself were not extensively detailed in the search results beyond general mentions of preparation methods, the synthesis of similar long-chain alkyl amines and their derivatives provides insight into potential approaches. One method described for synthesizing this compound involves the reaction of 1-tetradecene (B72687) with N,N-dimethylchloramine in the presence of aluminum chloride and diethyl ether at low temperatures, followed by heating and treatment with hydrochloric acid to yield the this compound salt. prepchem.com This suggests routes involving the functionalization of tetradecene. Another general approach for preparing amides from long-chained aliphatic amines, including this compound, involves direct heating of the amine with aliphatic or aromatic acids, often proceeding through the formation of an intermediate salt. uni.edu Catalytic methods have also been explored for amidation reactions involving long-chain amines. thieme-connect.comdiva-portal.org

The synthesis of related long-chain amines and their derivatives often employs methods such as alkylation reactions and reactions under specific temperature and pressure conditions to control yield and purity. smolecule.comgoogle.com For instance, the synthesis of dimethyl(naphthylmethyl)tetradecylammonium chloride involves the alkylation of naphthylmethyl amine with tetradecyl bromide or iodide followed by quaternization with methyl chloride or bromide. smolecule.com

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of this compound derivatization reactions is crucial for optimizing reaction conditions and predicting product formation. Mechanistic studies often involve investigating the reaction pathways, transition states, and the influence of various parameters such as temperature, solvent, and catalysts.

For amidation reactions involving amines and carboxylic acids, the mechanism often involves the initial formation of an ammonium (B1175870) salt, followed by dehydration at elevated temperatures to yield the amide. uni.edu Catalytic amidation can proceed through different mechanisms depending on the catalyst used, often involving activation of the carboxylic acid or the amine. thieme-connect.comdiva-portal.org

Quaternization reactions, often referred to as Menshutkin reactions when involving tertiary amines and alkyl halides, are typically bimolecular nucleophilic substitution reactions (SN2) where the amine nitrogen acts as the nucleophile attacking the electrophilic carbon of the alkylating agent. acs.org The solvent can play a significant role in the rate of these reactions. acs.org

Mechanistic investigations into the interaction of amine-containing compounds with surfaces, such as in the case of adsorption on minerals or conjugation with nanoparticles, often involve techniques like zeta potential measurements, contact angle tests, and computational methods like density functional theory (DFT) to understand the nature of the interactions (e.g., electrostatic, covalent) and the adsorption mechanisms. acs.orgacs.org Studies on the functionalization of graphene oxide with amines have explored the influence of temperature on the reaction mechanism, showing a shift from non-covalent interactions at lower temperatures to covalent bond formation at higher temperatures. mdpi.com

Advanced Spectroscopic and Computational Characterization in Research

Fourier Transform Infrared (FTIR) Spectroscopy for Adsorption Analysis

FTIR spectroscopy is a powerful tool for investigating the adsorption characteristics of tetradecylamine (B48621) on different surfaces by identifying the functional groups involved in the interaction. Studies utilizing FTIR have examined the adsorption of this compound on materials like quartz researchgate.net. By analyzing the vibrational modes of this compound before and after adsorption, researchers can determine whether the amine is adsorbed through physical or chemical interactions, such as hydrogen bonding or chemisorption researchgate.net.

Temperature-dependent FTIR studies can also provide insights into the behavior of adsorbed amines, such as chain melting processes researchgate.net. FTIR-Attenuated Total Reflection (ATR) spectroscopy has been used to study the adsorption of similar long-chain amines, like hexadecylamine (B48584), at interfaces, allowing for the calculation of surface excess concentration and providing information on the orientation of molecules in the adsorbed layer dur.ac.uk. Differences in adsorbed layer structure, as determined by FTIR-ATR, have been correlated with changes in the rheological behavior of dispersions dur.ac.uk.

In the context of CO2 capture, FTIR has been employed to characterize amine-modified silica (B1680970) dioxide impregnated with octadecylamine (B50001), revealing the formation of carbamate (B1207046) ion pairs on the adsorbent surface scientific.net. Similarly, FTIR confirmed the formation of strong interfacial interactions between functional groups of polyester (B1180765) and octadecylamine-functionalized graphene nanosheets rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Adsorption and Binding Studies

UV-Vis spectroscopy is utilized to study the adsorption and binding behavior of this compound, particularly in solution-based systems or when this compound interacts with other molecules or surfaces that exhibit UV-Vis activity. This technique can be applied to analyze the supernatant solution after solid-liquid separation following adsorption, providing quantitative data on the amount of this compound removed from the solution due to adsorption researchgate.netchemicalpapers.com.

UV-Vis spectroscopy has also been used to investigate the binding characteristics of this compound-containing complexes with biomolecules like human serum albumin (HSA) nih.gov. By monitoring changes in the UV-Vis absorption spectra of HSA upon interaction with a surfactant-cobalt(III) complex containing this compound, researchers can infer the occurrence of binding and potential alterations in the electronic energy levels of the interacting species nih.gov. Such studies can help determine binding constants and understand the nature of the binding process nih.gov.

UV-Vis spectroscopy is also a standard technique for characterizing nanoparticles, including those synthesized in the presence of amines like hexadecylamine rsc.orgdntb.gov.ua. It can be used to monitor nanoparticle growth and assess their optical properties psu.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives. Both 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC) are employed to determine the complete molecular structure and assign resonances to specific atoms within the molecule sapub.org.

While direct studies focusing solely on the NMR of this compound derivatives were not extensively found, NMR is a fundamental tool in organic chemistry for confirming the structure of synthesized compounds, including amine derivatives researchgate.netdntb.gov.ua. For example, NMR has been used to characterize amine-functionalized carbon nanotubes, providing insights into the chemical functionalities present researchgate.net. Computational NMR analysis, often involving Density Functional Theory (DFT) calculations, complements experimental NMR by predicting chemical shifts and coupling constants, aiding in the assignment of complex spectra and the structural elucidation of challenging molecules nih.gov.

NMR can also provide information about the dynamics of molecules, such as the exchange processes of ligands on nanoparticle surfaces rsc.org.

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies

XPS is a surface-sensitive technique that provides elemental composition and chemical state information about the outermost layers of a material. It is widely used to study the interaction of this compound with surfaces by analyzing the core electron binding energies of elements like carbon, nitrogen, and any elements present on the substrate surface scientific.net.

Studies have employed XPS to investigate the adsorption of this compound on surfaces like quartz researchgate.netresearchgate.net. XPS analysis can confirm the presence of this compound on the surface by detecting the nitrogen signal from the amine group researchgate.net. Furthermore, shifts in the binding energies of specific elements can indicate the nature of the chemical bonds formed between this compound and the surface, such as the formation of chemical adsorption through specific bonds researchgate.net. XPS has been used to demonstrate that octadecylamine, a similar fatty amine, chemically adsorbed on sulfidized smithsonite (B87515) surfaces via N-S-Zn bonds . Analysis of the N 1s spectrum can reveal the presence of both protonated (-NH₃⁺) and neutral (-NH₂) amine species on the surface .

XPS is a crucial technique for understanding the surface chemistry of materials and the mechanisms of adsorption and interaction at interfaces scientific.netrsc.orgresearchgate.net.

Scanning Electron Microscopy-Energy Dispersive Spectrometry (SEM-EDS) for Surface Analysis

SEM-EDS is a combined technique that provides high-resolution imaging of a material's surface morphology (SEM) and elemental composition analysis (EDS) labmanager.comrtilab.comsurfacesciencewestern.com. This technique is valuable for characterizing surfaces before and after interaction with this compound, allowing researchers to visualize changes in surface topography and confirm the presence and distribution of this compound on the surface through elemental mapping researchgate.netchemicalpapers.comlabmanager.com.

EDS analysis, specifically, can detect and quantify the elements present in the sample, including carbon and nitrogen from this compound, as well as elements from the substrate researchgate.netchemicalpapers.com. This elemental information can help validate adsorption results obtained through other techniques researchgate.netchemicalpapers.com. SEM-EDS has been used in studies investigating the adsorption characteristics of this compound on quartz surfaces researchgate.netchemicalpapers.com. The results of EDS mapping in adsorbed samples can confirm the presence of nitrogen and carbon, further supporting the adsorption of the amine researchgate.net.

SEM-EDS is a versatile tool for surface characterization, providing both morphological and elemental information, which is essential for understanding surface interactions labmanager.comrtilab.comsurfacesciencewestern.comwur.nl.

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the electrical potential at the shear plane of a particle or surface in a colloidal system dataphysics-instruments.comcolostate.edu. It is a critical parameter for understanding the surface charge characteristics and the stability of dispersions or the interaction between charged species and surfaces dataphysics-instruments.comcolostate.eduresearchgate.net. Zeta potential measurements are used to study how the adsorption of this compound affects the surface charge of materials researchgate.netresearchgate.net.

This compound, being an amine, can become protonated in aqueous solutions, resulting in a positive charge. Its adsorption onto a surface can alter the surface charge, influencing electrostatic interactions diva-portal.org. Studies have shown that the adsorption of amines can lead to a shift in the zeta potential of mineral surfaces researchgate.netdiva-portal.org. For example, the presence of alkyl diamine has been shown to affect the zeta potential of microcline and quartz, influencing their flotation behavior diva-portal.org.

Zeta potential measurements can provide insights into the mechanism of adsorption, indicating whether electrostatic attraction plays a significant role diva-portal.org. Changes in zeta potential upon amine adsorption can also be correlated with changes in surface hydrophobicity and flotation performance diva-portal.org. Zeta potential is also important in the context of nanoparticle stability and their interaction with cells nih.govnih.gov.

Contact Angle Measurements for Surface Hydrophobicity Assessment

Contact angle measurements are used to quantify the wettability and hydrophobicity of a solid surface psu.eduresearchgate.net. The contact angle is the angle formed between a liquid droplet and the solid surface researchgate.net. A higher contact angle indicates greater hydrophobicity researchgate.net. The adsorption of this compound, with its long hydrophobic hydrocarbon chain, can significantly alter the surface hydrophobicity of a material rsc.orguq.edu.au.

Studies have used contact angle measurements to assess the increase in surface hydrophobicity after the adsorption or grafting of this compound or similar long-chain amines onto various substrates rsc.orguq.edu.aunih.gov. For instance, contact angle tests have indicated that a novel 3-tetradecylamine propyl amidoxime (B1450833) collector could increase the contact angle and surface hydrophobicity uq.edu.au. Similarly, grafting octadecylamine onto jute fabrics significantly increased their surface hydrophobicity, as shown by increased contact angles nih.gov.

Molecular Dynamics (MD) Simulations and Density Functional Theory (DFT) Calculations

Molecular Dynamics simulations and Density Functional Theory calculations are widely employed in computational chemistry to study the structural, dynamic, and electronic properties of molecules and their interactions with surfaces or other molecules. DFT, for instance, is a major tool for understanding chemical phenomena and efficiently calculates electronic structure with high accuracy. riken.jpcacrdelhi.com MD simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe processes like adsorption and self-assembly. mdpi.com The combination of these methods offers a comprehensive approach to characterizing the complex behavior of organic molecules like this compound in various environments.

Investigation of Adsorption Mechanisms

Computational studies utilizing MD and DFT have been instrumental in understanding how alkylamines, including those structurally similar to this compound, adsorb onto different surfaces. These simulations can reveal the preferred orientation of molecules on a surface, the nature of the forces driving adsorption, and the resulting structural organization of adsorbed layers.

For instance, DFT calculations have been used to investigate the structure-reactivity relationship of dodecylamine (B51217) and other fatty amines acting as flotation collectors on quartz. These studies indicate that protonated amine species can readily adsorb onto the quartz surface primarily through electrostatic attraction. researchgate.net Similarly, MD simulations have explored the states of adsorbed dodecylamine at a silica surface under varying pH conditions, suggesting the formation of organized structures such as monolayers or even bilayers/micellar surface states at higher pH values. acs.org

Studies on octadecylamine adsorption on carbon steel surfaces using MD simulations have proposed a multilayer physical adsorption mechanism. In this model, van der Waals forces are identified as the main driving force for the adsorption of the first molecular layer, while electrostatic forces become predominant in the adsorption of subsequent layers. xml-journal.netkoreascience.kr The number of adsorbed layers was found to increase with the concentration of octadecylamine. xml-journal.net

Furthermore, MD simulations have been applied to study the adsorption of octadecylamine on different crystal planes of muscovite (B576469). These simulations calculated the adsorption energy between octadecylamine and the mineral surfaces, finding negative adsorption energies which indicate that the adsorption process is thermodynamically favorable on both studied planes. mdpi.com Differences in adsorption energy were observed between the crystal planes, suggesting preferential adsorption depending on the surface structure. mdpi.com

Prediction of Molecular Interactions and Energetics

DFT calculations are particularly valuable for predicting the strength and nature of molecular interactions and associated energetics, such as binding or interaction energies. These energy calculations provide quantitative measures of the affinity between an adsorbate (like this compound) and an adsorbent surface, or between different molecules in a system.

Research involving DFT has focused on the interaction energy between molecules and surfaces. For example, studies on the interaction of alkylamines, including hexadecylamine, with copper surfaces using DFT have identified the interaction energy, packing concentration, and binding geometries. researchgate.netacs.org These studies showed that alkylamines tend to bind to copper surfaces via their nitrogen atoms, often positioned directly above surface copper atoms. researchgate.net

The concept of interaction energy is crucial for understanding the thermodynamic favorability and strength of adsorption. A more negative (or higher in magnitude, for attractive interactions) interaction energy generally indicates stronger adsorption and a more thermodynamically stable adsorbed state. nih.gov DFT calculations can provide these energy values, aiding in the prediction of adsorption behavior. nih.govfrontiersin.org

Computational approaches have also been used to refine force fields for MD simulations to better reproduce interaction energies predicted by DFT. For instance, studies on the interaction of amine molecules with hematite (B75146) and alumina (B75360) surfaces compared standard Lennard-Jones potentials with modified potentials, demonstrating that the improved potentials yielded interaction energies much closer to DFT results, which consistently showed stronger, exothermic interactions compared to the weaker interactions predicted by the standard potential. chemrxiv.org This highlights the importance of accurate force fields, often parameterized or validated by DFT, for reliable MD simulations of molecular interactions and adsorption energetics.

Applications in Advanced Materials Science and Engineering

Flotation Chemistry and Mineral Processing

Froth flotation is a widely used mineral processing technique that relies on the selective attachment of air bubbles to hydrophobic mineral particles, causing them to rise to the surface and form a froth that can be collected. Tetradecylamine (B48621) acts as a key reagent in this process, particularly for minerals that develop a negative surface charge in aqueous solutions.

As a cationic collector, this compound ionizes in water to form positively charged ammonium (B1175870) ions. These ions are attracted to negatively charged sites on mineral surfaces, rendering the surfaces hydrophobic and amenable to attachment by air bubbles. Cationic collectors, including this compound, dodecylamine (B51217), and hexadecylamine (B48584), are commonly used in the reverse flotation of iron ore, low-grade bauxite (B576324) ore, and phosphate (B84403) rock to separate gangue silicate (B1173343) minerals researchgate.net. They are also employed in the flotation of lithium ore miningpedia.cnxinhaimining.com.

This compound has been shown to be an efficient collector for quartz researchgate.net. Studies have investigated the adsorption characteristics of this compound on the quartz surface and correlated them with flotation results researchgate.net. Research indicates that the adsorption is prominent within a specific pH range, typically around 8–8.5, and shows good correlation with flotation tests for both quartz and fluorapatite (B74983) researchgate.net. Reverse flotation, which floats gangue silicate minerals like quartz away from valuable minerals, frequently employs alkyl amines as cationic collectors researchgate.net. A modified this compound collector, 2-[2-(Tetradecylamino)ethoxy]ethanol (14-2G), has been synthesized and shown to enhance the hydrophobicity of the quartz surface more effectively compared to dodecylamine (DDA) mdpi.comresearchgate.net. This modified collector exhibited excellent flotation ability for quartz and efficient separation from quartz-magnesite mixtures researchgate.net.

While this compound is primarily known for its efficacy with silicate minerals, modified forms or specific applications may involve carbonate minerals. For instance, a novel collector, 3-tetradecylamine propyl amidoxime (B1450833) (TPA), has been developed for the selective flotation separation of smithsonite (B87515) from calcite acs.orguq.edu.au. Smithsonite and calcite have similar properties, making their separation challenging with conventional collectors acs.orgpeeref.com. TPA demonstrated excellent collection ability and selectivity for smithsonite, significantly increasing its surface hydrophobicity while having little effect on calcite acs.org. Similarly, TPA has been investigated for the flotation separation of rhodochrosite from calcite, showing better performance than common collectors under neutral conditions and selectively adsorbing onto the rhodochrosite surface peeref.com. Carbonate minerals like smithsonite, calcite, and rhodochrosite are common gangue minerals in various ores celestialearthminerals.comgoogle.comresearchgate.net.

Adsorption Mechanisms in Flotation Systems

The effectiveness of this compound as a collector is directly related to its adsorption behavior on the mineral surface. Understanding the mechanisms of this adsorption is crucial for optimizing flotation performance.

Electrostatic interaction is a primary mechanism by which cationic collectors like this compound adsorb onto mineral surfaces. Minerals such as quartz and many silicates develop a negative surface charge in aqueous solutions, particularly at neutral to alkaline pH values. The positively charged ammonium ions of this compound are electrostatically attracted to these negatively charged sites miningpedia.cnxinhaimining.comx-mol.net. This electrostatic attraction facilitates the initial attachment of the collector molecules to the mineral surface. Studies using techniques like zeta potential measurements and Fourier transform infrared (FTIR) spectroscopy have confirmed the role of electrostatic interaction in the adsorption of this compound-based collectors on mineral surfaces like quartz and smithsonite acs.orgpeeref.comx-mol.net. For example, the adsorption of 3-tetradecylamine propyl amidoxime (TPA) on smithsonite and rhodochrosite surfaces is achieved through electrostatic interaction acs.orgpeeref.com.

Role of Surface Hydrophobicity and Water Chemistry (e.g., pH, Ionic Strength)

Surface hydrophobicity is a critical factor in processes like mineral flotation, where the selective adherence of air bubbles to mineral particles is desired. Amines, including this compound derivatives, function by adsorbing onto mineral surfaces, increasing their hydrophobicity. This adsorption is significantly influenced by water chemistry, including pH and ionic strength.

Studies on novel this compound-based collectors highlight the impact of these parameters. For instance, 3-tetradecylamine propyl amidoxime (TPA) has been shown to significantly enhance the surface hydrophobicity of smithsonite, increasing its contact angle from 34.1° to 119.9° acs.orgacs.org. Zeta potential tests indicated that TPA adsorption increased the positive potential on the smithsonite surface, while having little effect on calcite, demonstrating selective adsorption influenced by the mineral surface charge which is dependent on water chemistry acs.orgacs.org. Similarly, 2-[2-(Tetradecylamino) ethoxy] ethanol (B145695) (14-2G) was found to enhance the hydrophobicity of quartz surfaces more effectively than dodecylamine mdpi.comresearchgate.net. The adsorption of 14-2G on quartz is attributed to a combination of electrostatic forces and hydrogen bond forces, both of which are influenced by the ionic composition and pH of the aqueous medium researchgate.net. The flotation performance of TPA for minerals like rhodochrosite and calcite is also noted to be effective under neutral conditions peeref.com.

Development of Novel this compound-Based Collectors

The development of novel collectors based on this compound aims to improve the selectivity and efficiency of mineral flotation processes for complex ores.

3-Tetradecylamine propyl amidoxime (TPA) is a novel collector synthesized for the selective flotation of minerals such as smithsonite and fine kaolinite (B1170537). Conventional collectors often struggle with the separation of minerals like smithsonite and calcite due to their similar physicochemical properties acs.orgacs.org.

Microflotation experiments with TPA have demonstrated excellent collection ability and selectivity. For smithsonite flotation, a recovery of 93.5% was achieved at a dosage of 4.0 × 10⁻⁴ mol/L under neutral conditions, while the recovery of calcite was only 20.5% acs.orgacs.org. TPA has also shown better floatability for fine kaolinite compared to conventional this compound, with a recovery of 90.5% in micro-flotation experiments x-mol.net. Contact angle tests confirmed that TPA was more effective in increasing kaolinite's hydrophobicity, raising the contact angle from 24.5° to 85° x-mol.net. The selective adsorption of TPA on smithsonite is primarily attributed to electrostatic interaction, as indicated by zeta potential tests and density functional theory calculations acs.orgacs.org. Fourier transform infrared spectroscopy (FTIR) further supported the selective adsorption of TPA on smithsonite acs.orgacs.org. For kaolinite, FTIR and zeta potential tests also indicated electrostatic interaction as the adsorption mechanism, with DFT calculations suggesting a more effective interaction compared to this compound x-mol.net.

Here is a summary of flotation performance data for TPA:

MineralTPA Dosage (mol/L)pH ConditionsRecovery (%)Reference
Smithsonite4.0 × 10⁻⁴Neutral93.5 acs.orgacs.org
Calcite4.0 × 10⁻⁴Neutral20.5 acs.orgacs.org
Rhodochrosite2.0 × 10⁻⁴Neutral88.5 peeref.com
Calcite2.0 × 10⁻⁴Neutral15.0 peeref.com
Fine Kaolinite--90.5 x-mol.net

2-[2-(Tetradecylamino) ethoxy] ethanol (14-2G) is another novel cationic collector synthesized by introducing a –CH₂CH₂OCH₂CH₂OH group to this compound mdpi.comresearchgate.netresearchgate.net. This modification aims to enhance its performance in flotation.

Studies have shown that 14-2G exhibits excellent flotation ability for quartz and enables efficient separation of quartz from quartz-magnesite mixtures across a pH range from natural to weak alkaline researchgate.net. Contact angle measurements indicated that 14-2G is more effective than dodecylamine (DDA) in enhancing the hydrophobicity of the quartz surface mdpi.comresearchgate.net. The adsorption mechanism of 14-2G on the quartz surface involves a combination of electrostatic forces and hydrogen bond forces researchgate.net. Foam performance tests also indicated that 14-2G has better foam performance and lower viscosity compared to DDA researchgate.net.

Corrosion Inhibition Studies

This compound and its derivatives have been investigated for their potential as corrosion inhibitors for metallic substrates, particularly carbon steel and mild steel, which are widely used in various industries but are susceptible to corrosion scitoys.comnih.govecolab.com.

Organic compounds, especially those containing heteroatoms like nitrogen, can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer that prevents corrosive agents from reaching the metal nih.govnih.gov. While direct studies focusing solely on this compound as a corrosion inhibitor for carbon steel or mild steel were not extensively detailed in the search results, its derivatives, such as tetradecyl trimethyl ammonium bromide (TTAB), have been studied in this context nih.govacs.org. Quaternary ammonium salts, including TTAB, have shown good inhibition effects on carbon steel corrosion in challenging environments like H₂S and CO₂ brine solutions researchgate.netudc.gal. The effectiveness of these inhibitors is often evaluated through techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) researchgate.netudc.galmdpi.comresearchgate.net.

Synergistic effects in mixed inhibitor systems can lead to enhanced corrosion inhibition compared to individual inhibitors. The combination of tetradecyl trimethyl ammonium bromide (TTAB) with octadecylamine (B50001) (OCT) has been investigated for its synergistic corrosion inhibition effect on carbon steel in H₂S and CO₂ brine solutions nih.govacs.orgresearchgate.netudc.galscilit.com.

Research has shown that a synergistic corrosion inhibition effect exists between OCT and TTAB at proper mass ratios researchgate.netudc.gal. The best inhibition performance was achieved with a combination of 10 mg L⁻¹ OCT and 20 mg L⁻¹ TTAB researchgate.netudc.gal. This synergism was found to be correlated with the fractional free volume of the inhibitor film formed by OCT and TTAB on the carbon steel surface researchgate.netudc.gal. Molecular dynamic simulations have been used to study this synergism and the co-adsorption process of the inhibitors udc.gal. TTAB generally showed better inhibition effects on H₂S and CO₂ induced corrosion than OCT when used alone researchgate.netudc.gal. The synergistic effect in such mixed systems is a key area of research for developing more effective corrosion protection strategies.

Here is a summary of synergistic corrosion inhibition findings:

Inhibitor SystemMetallic SubstrateEnvironmentKey FindingReference
Octadecylamine (OCT) + Tetradecyl Trimethyl Ammonium Bromide (TTAB)Carbon SteelH₂S and CO₂ brine solutionSynergistic inhibition observed at specific ratios (e.g., 10 mg/L OCT + 20 mg/L TTAB) researchgate.netudc.gal

Mechanisms of Corrosion Inhibition

Organic compounds, including amines like this compound, are widely used as corrosion inhibitors. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders corrosive species from reaching the metal. uv.mxmdpi.com This adsorption can occur through various mechanisms, including physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.com

In acidic solutions, where metal surfaces are typically oxide-free, the primary step in corrosion inhibition by organic compounds is adsorption onto the metal surface. uv.mx The adsorbed inhibitor molecules then retard both the cathodic and/or anodic electrochemical processes involved in corrosion. uv.mx This protective film of adsorbed molecules acts as a barrier to the dissolution of the metal in the electrolyte. uv.mx The extent of surface coverage is proportional to the inhibitor concentration, highlighting the critical role of concentration in achieving optimal inhibition. uv.mx

Electrochemical studies are often employed to understand the mechanism of corrosion inhibition. Potentiodynamic polarization data can reveal whether an inhibitor acts as a mixed-type inhibitor, influencing both anodic dissolution and cathodic reactions. electrochemsci.orgredalyc.org The adsorption of inhibitor molecules on active sites of the metal surface forms a protective layer that blocks reaction sites and acts as a barrier to the diffusion of aggressive ions. electrochemsci.org Adsorption isotherms, such as the Langmuir isotherm, can be used to model the adsorption behavior of the inhibitor on the metal surface, providing insights into the nature of the adsorption process (e.g., chemisorption or physisorption). mdpi.comredalyc.orgmdpi.com

Catalysis and Nanocatalysis

This compound plays a significant role in the field of catalysis, particularly in the preparation and stabilization of various catalytic materials, including nanocatalysts.

This compound can be utilized to induce the assembly of precursor materials during catalyst synthesis, leading to improved catalyst properties. For instance, novel alumina-supported Ni-Mo hydrodesulfurization (HDS) catalysts have been prepared via the assembly of Mo and Al precursors induced by this compound. researchgate.netresearchgate.netdigitellinc.com This assembly method, compared to conventional impregnation, has been shown to improve Mo dispersion, weaken metal-support interactions, enhance Ni modification at MoS2 edge sites, and produce more NiMoS phases on Al2O3. researchgate.netresearchgate.netdigitellinc.com The optimal microstructure of the NiMoS catalyst can be achieved by modulating the ratio of this compound to molybdenum during the assembly process. researchgate.netresearchgate.net A correlation between the microstructure and activity indicated that sulfur vacancies at the corner and edge sites of the NiMoS structure favored the hydrodesulfurization of compounds like 4,6-dimethylbenzothiophene. researchgate.netresearchgate.net

The presence of this compound during catalyst preparation can influence the dispersion of active metal species and the interactions between the metal and the support material. As seen in the case of NiMoS/Al2O3 catalysts, the this compound-induced assembly method improves Mo dispersion and weakens metal-support interactions compared to conventional methods. researchgate.netresearchgate.netdigitellinc.com This weakened interaction can be beneficial for catalytic activity by making more active sites available. The dispersion of metal particles and the nature of metal-support interactions are crucial factors affecting the performance and stability of supported catalysts. unibo.itoaepublish.com

This compound can act as a capping or stabilizing agent in the synthesis of nanoparticles. Capping agents are crucial in controlling the size, shape, and preventing the aggregation of nanoparticles during and after synthesis, thereby affecting their colloidal stability. wikipedia.orgacs.orgnih.govnih.gov While the provided search results specifically mention other amines like octadecylamine and hexadecylamine, and other capping agents like PVP, PEG, CTAB, and SDS in the context of nanoparticle synthesis wikipedia.orgacs.orgnih.govnih.govucuenca.edu.ecmdpi.com, the general principle applies to amphiphilic molecules like this compound. These agents bind to the surface of nascent nanoparticles, providing steric or electrostatic repulsion that prevents agglomeration. wikipedia.orgacs.orgnih.gov The choice of capping agent significantly impacts the properties of the resulting nanoparticles, including their solubility, stability, and functional compatibility. nih.gov

While the search results did not directly mention this compound-derived complexes specifically catalyzing reactions, they did highlight the potential for amphiphilic molecules, including amines like octadecylamine, to catalyze reactions in specific environments such as lipid bilayers or two-phase systems. nih.govresearchgate.net In one study, octadecylamine was found to catalyze the ester hydrolysis of calcein-AM in a two-phase octanol-water system and within phospholipid vesicles. nih.govresearchgate.net This suggests that the amine group, in a suitable hydrophobic environment provided by the amphiphilic structure, can participate in catalytic processes like base-catalyzed reactions analogous to the active sites of esterases. researchgate.net Although not explicitly demonstrated for this compound complexes in the search results, this indicates the potential for this compound or its derivatives to act as catalysts in reactions like ester hydrolysis, particularly in environments where its amphiphilic nature facilitates interaction with reactants. nih.govresearchgate.netpropulsiontechjournal.comcarbodiimide.comlibretexts.org

Surfactant and Micellar Systems

This compound, as an amphiphilic molecule, exhibits surfactant properties and can form micellar systems in aqueous solutions. Surfactants are characterized by their ability to reduce surface tension and form aggregates, known as micelles, above a certain concentration called the critical micelle concentration (CMC). dergipark.org.trmdpi.comchemmethod.com Micelles are stable molecular aggregates where the hydrophobic tails of the surfactant molecules cluster together in the interior, while the hydrophilic head groups are exposed to the surrounding aqueous environment. dergipark.org.tr

The formation of micelles is primarily driven by hydrophobic interactions. mdpi.com As the concentration of surfactant increases, the molecules aggregate to minimize contact between the hydrophobic tails and water, leading to an increase in entropy due to the release of water molecules from the hydration shells around the hydrocarbon chains. mdpi.com The critical micelle concentration is a key parameter characterizing the self-assembly behavior of surfactants. mdpi.comchemmethod.comacs.org Factors such as chain length and the presence of other substances can influence the CMC. mdpi.comchemmethod.comresearchgate.net

Nanomaterial Functionalization and Composites

This compound and similar long-chain alkylamines are effective agents for modifying the surface properties of various nanomaterials, particularly carbon-based structures like carbon nanotubes and graphene oxide. This functionalization can improve their dispersibility in different matrices and impart new functionalities, leading to the development of advanced composites and functional materials.

Carbon nanotubes (CNTs) and graphene oxide (GO) possess unique mechanical, electrical, and thermal properties, but their poor dispersibility in many solvents and polymers limits their application. Surface functionalization with alkylamines, including those with chain lengths similar to this compound (such as octadecylamine and hexadecylamine), is a common strategy to address this limitation and introduce new chemical handles. rsc.orgmdpi.commdpi.comrsc.orgmdpi.comscielo.brsigmaaldrich.commums.ac.irrsc.orgresearchgate.netnih.gov

Functionalization of GO with alkylamines can occur through reactions with oxygen-containing groups on the GO surface, such as carboxylic acids and epoxy rings, via amidation and epoxy ring-opening reactions. mdpi.comrsc.orgsigmaaldrich.comrsc.org For instance, octadecylamine has been used to functionalize GO, improving its dispersion in polymer matrices like polystyrene. mdpi.comsigmaaldrich.com This modification can also influence the electrical conductivity of the resulting composites. mdpi.comrsc.org Functionalization can lead to more ordered layered structures in GO-based materials. rsc.orgrsc.org

Similarly, alkylamines can be used to functionalize CNTs, often by reacting with carboxylic acid groups introduced through oxidation. rsc.orgmums.ac.irresearchgate.net This functionalization enhances the solubility and dispersibility of CNTs in organic solvents and can facilitate their incorporation into polymer composites, improving mechanical and electrical properties. rsc.orgmdpi.commums.ac.irresearchgate.net The degree of functionalization can be estimated using techniques like thermal gravimetric analysis (TGA). rsc.orgmdpi.comresearchgate.net

While specific studies on this compound for direct CNT or GO functionalization were not prominently found, the extensive research on other long-chain alkylamines (C16, C18) demonstrates the viability and effects of such modifications, suggesting that this compound would exhibit similar behavior due to its analogous structure.

Superhydrophobic surfaces, which exhibit high water contact angles (typically > 150°) and low sliding angles, are highly effective for oil/water separation. mdpi.comnih.govacs.org this compound and its composites have been utilized in the fabrication of such coatings. The long hydrophobic chain of this compound contributes to the water-repellent nature of the modified surface.

One approach involves functionalizing porous materials, such as melamine (B1676169) sponges, with hydrophobic agents like this compound in combination with nanomaterials such as MXene. researchgate.net This creates a superhydrophobic and superoleophilic (oil-attracting) material that can selectively absorb oil from oil/water mixtures. researchgate.net Such functionalized sponges have demonstrated high oil absorption capacities, ranging from 60 to 112 times their own mass, and can efficiently separate water-in-oil emulsions. researchgate.net The mechanical durability, chemical stability, and reusability of these coatings are important factors for practical applications in treating oily wastewater. researchgate.net

Other studies on superhydrophobic coatings for oil/water separation have employed different long-chain amines, such as octadecylamine, in conjunction with materials like silica (B1680970) nanoparticles or tannic acid-metal composites, to achieve high water contact angles and separation efficiencies. nih.govacs.org These examples further illustrate the role of long alkyl chains, characteristic of this compound, in creating water-repellent surfaces for separation purposes.

While direct mentions of this compound solely in the context of "smart adsorbent development" were not prevalent in the search results as a distinct category, the properties and applications discussed in the preceding sections are highly relevant to this area. The ability of this compound derivatives to functionalize nanomaterials and to exhibit switchable behavior suggests their potential in creating smart adsorbent systems.

Functionalized nanomaterials, such as amine-modified carbon nanotubes and graphene oxide, can act as adsorbents for various substances due to their increased dispersibility and the introduction of specific functional groups that can interact with target molecules. rsc.orgmdpi.commums.ac.ir The modification with alkylamines can influence the adsorption capacity and selectivity of these materials.

Biological and Biomedical Research Applications

Antimicrobial Activity and Mechanisms

Studies have demonstrated that tetradecylamine (B48621) and its derivatives possess antimicrobial activity against a range of microorganisms. This activity is often linked to their ability to interact with and disrupt microbial cell membranes.

This compound, particularly in the form of its salts, has shown broad-spectrum antimicrobial activity. For instance, tetradecylammonium malonate has been reported to be effective against both Gram-negative and Gram-positive microorganisms, as well as yeast and fungi. nih.govasm.org Other higher amine salts of dicarboxylic and tricarboxylic acids, such as tetradecylammonium oxalate (B1200264) and tetradecylammonium citrate, have also demonstrated a high order of microbiological activity. nih.gov Cationic formulations, which could include those derived from this compound, have shown better antibacterial efficacy against both Gram-positive and Gram-negative bacteria compared to anionic and neutral formulations in some studies. nih.gov

The antimicrobial mechanism of action for cationic compounds, including likely this compound and its quaternized derivatives, primarily involves targeting the microbial cell membrane. These compounds can interact electrostatically with the negatively charged components of the cytoplasm membrane, leading to membrane disruption. nih.govresearchgate.net This interaction can increase membrane permeability, ultimately resulting in cell death and lysis. nih.govacs.orgmlsu.ac.inopsdiagnostics.comblanc-labo.fr Detergents, which share some structural characteristics with long-chain amines, are known to disrupt cell membranes by solubilizing membrane proteins and interfering with lipid-lipid and protein-lipid interactions. mlsu.ac.inblanc-labo.fr

While direct studies specifically on this compound's effect on biofilms were not extensively detailed in the provided search results, the mechanism of membrane disruption associated with similar compounds suggests a potential for inhibiting biofilm formation. Biofilm formation is a key area of research for new antimicrobial strategies, and compounds that can interfere with bacterial cell membranes or quorum sensing mechanisms can inhibit biofilm development. nih.govnih.gov Research on other compounds with membrane-disrupting properties has shown efficacy in reducing or inhibiting biofilm formation in various bacterial species. frontiersin.orgmdpi.comveterinaryworld.orgchiet.edu.eg

Quaternized derivatives of amines are recognized as effective cationic biocides. nih.govresearchgate.netgoogle.com Research indicates that the biocidal activity of such cationic surfactants can be increased by enhancing the hydrophobic chain length and through the process of quaternization. nih.govresearchgate.net Polymers containing quaternary ammonium (B1175870) groups have been developed and evaluated for their antibacterial activities, often showing enhanced efficacy compared to their small molecule counterparts. researchgate.nettandfonline.com this compound, being a primary amine with a fourteen-carbon chain, serves as a potential building block for synthesizing such quaternized derivatives or for incorporation into polymeric structures designed for biocidal applications. tandfonline.com

Cellular and Molecular Interactions

Beyond direct antimicrobial effects, the interaction of this compound with cellular components, particularly membranes, is a subject of research to understand its biological impact at a molecular level.

Interaction with Biological Macromolecules (e.g., Human Serum Albumin)

The interaction of small molecules, including surfactants like fatty amines, with biological macromolecules such as proteins and nucleic acids is a critical aspect of understanding their biological effects and potential applications. nih.govnih.govlibretexts.orgpressbooks.pub Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a vital role in transporting various endogenous and exogenous compounds, including fatty acids and drugs. rsc.org

Studies have investigated the interaction between HSA and surfactant-cobalt(III) complexes containing this compound as a ligand. These studies utilized techniques such as fluorescence and UV-vis absorption spectroscopy to characterize the binding reaction. nih.gov The experimental results indicated that the surfactant-cobalt(III) complex caused fluorescence quenching of HSA through a combination of static and dynamic quenching mechanisms. nih.gov The binding characteristics, including the number of binding sites and apparent binding constant, were determined at different temperatures and concentrations of the complex. nih.gov Thermodynamic parameters suggested that hydrophobic interactions are likely involved in the binding process between the surfactant-cobalt(III) complex and HSA. nih.gov

Research on the interaction of other cationic surfactants with HSA has shown that these interactions can lead to conformational changes in the protein, potentially affecting its structure and function. researchgate.net While specific detailed data tables solely focused on the direct binding thermodynamics of this compound itself with HSA were not prominently found in the immediate search results, the studies on complexes incorporating this compound highlight the potential for such interactions driven by hydrophobic forces. nih.gov

Modulation of Cellular Processes

Fatty amines, including this compound (myristylamine), have been explored for their effects on various cellular processes. Their interaction with cell membranes, often due to their amphiphilic and positively charged nature (at physiological pH), can lead to alterations in cellular function.

Research on the effects of n-alkylamines on the motility and viability of Heterosigma akashiwo cells, a type of alga, showed that some n-alkylamines, including myristylamine, induced damage. oup.com The extent of these effects was dependent on concentration and duration of treatment. oup.com

Myristylamine has also been investigated for its effects on the activity of NADPH oxidase in guinea pig polymorphonuclear leukocytes (PMNL). nih.gov Positively charged myristylamine was found to inhibit NADPH oxidase activity in membrane fractions from stimulated PMNL. nih.gov This inhibitory effect was suppressed by the simultaneous addition of a negatively charged fatty acid. nih.gov Further investigation suggested that the inhibitory effect of myristylamine might be due to the induction of decoupling and/or dissociation of cytosolic activation factors from the activated NADPH oxidase complex, potentially by increasing positive charges in the membranes. nih.gov

In the context of antimicrobial activity, myristylamine has shown effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA). jst.go.jppharm.or.jp Studies indicated that myristylamine exhibited anti-MRSA activity comparable to that of vancomycin (B549263) and teicoplanin. jst.go.jppharm.or.jp The mechanism of action for fatty amines and fatty acids against bacteria is thought to involve the destruction of cell membranes, enzyme inactivation, and cell protein denaturation. frontiersin.org

While these studies demonstrate the ability of this compound to modulate certain cellular processes, the specific mechanisms can vary depending on the cell type and the concentration of the compound.

Drug Delivery Systems and Biomaterials (Conceptual Frameworks)

The amphiphilic nature of this compound makes it a molecule of interest in the conceptual design of drug delivery systems and biomaterials. Amphiphilic molecules can self-assemble into various structures, such as micelles and liposomes, in aqueous environments. scispace.comthno.orgmdpi.com These structures can potentially encapsulate and transport hydrophobic or poorly soluble therapeutic agents. thno.orgmdpi.comgoogle.com

Amphiphilic Nature in Encapsulation and Transport of Agents

The ability of amphiphilic compounds to form self-assembled nanostructures is a versatile tool for constructing nanoscale drug carriers. mdpi.com The hydrophobic tail of molecules like this compound can associate with hydrophobic drugs, while the hydrophilic head group interacts with the aqueous environment, allowing for the formation of stable delivery vehicles. thno.orgmdpi.com

While direct examples of this compound being used as the sole component for encapsulation and transport were not extensively detailed in the search results, its structural characteristics suggest its potential utility in this area. Related amphiphilic molecules, such as myristamine oxide, have been explored for their potential in drug delivery research, including the formulation of liposomes, micelles, and other nanocarriers to improve drug solubility, bioavailability, and targeted delivery, as well as enhancing drug penetration across biological barriers. smolecule.com

Environmental Science and Remediation Research

Biodegradation of Tetradecylamine (B48621) and Related Long-Chain Alkylamines

Long-chain alkylamines, including this compound, are utilized in various industrial applications, which can lead to their release into the environment. Understanding their fate and biodegradability is crucial for assessing their environmental impact and developing remediation strategies.

The anaerobic biodegradation of this compound has been demonstrated by denitrifying bacteria. nih.govoup.com A specific strain, identified as Pseudomonas stutzeri ZN6, was isolated from a mixture of soil and active sludge. nih.govoup.comresearchgate.net This Gram-negative, rod-shaped bacterium is capable of utilizing even-numbered primary fatty amines with alkyl chains ranging from C4 to C18, including this compound, as its sole source of carbon, nitrogen, and energy under anaerobic conditions. nih.govoup.com

The degradation process is coupled with nitrate (B79036) reduction. nih.govoup.com P. stutzeri strain ZN6 metabolizes the alkylamine while reducing nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻). nih.govoup.com Studies have shown that these alkylamines are completely mineralized by the bacterium. nih.govoup.com The efficiency of this process can be influenced by the presence of other microorganisms. For instance, when co-cultivated with Castellaniella defragens ZN3, a complete denitrifier that cannot degrade this compound on its own, the degradation of the alkylamine by P. stutzeri ZN6 was slightly faster. nih.govoup.com This syntrophic relationship allows for the complete reduction of nitrate to nitrogen gas (N₂), as C. defragens ZN3 scavenges intermediates excreted by strain ZN6. oup.com

Table 1: Characteristics of Pseudomonas stutzeri Strain ZN6 in this compound Degradation

Characteristic Description
Organism Pseudomonas stutzeri strain ZN6
Isolation Source Mixture of soil and active sludge nih.govoup.com
Metabolism Anaerobic, Denitrifying nih.govoup.com
Substrate Range Even-numbered primary fatty amines (C4 to C18) nih.govoup.com
Role of this compound Sole source of carbon, nitrogen, and energy nih.govoup.com
Electron Acceptor Nitrate (reduced to nitrite) nih.govoup.com

| Outcome | Complete mineralization of the alkylamine nih.govoup.com |

The proposed biochemical pathway for the anaerobic degradation of long-chain alkylamines like this compound in Pseudomonas stutzeri strain ZN6 is believed to be similar to aerobic degradation pathways. oup.com The process is initiated by the cleavage of the carbon-nitrogen (C-N) bond. nih.govoup.com

This initial step involves the oxidation of the alkylamine to an alkanal (aldehyde). oup.com Subsequently, the alkanal is further oxidized to the corresponding fatty acid. nih.govoup.com This resulting fatty acid then enters the well-established β-oxidation pathway, leading to its complete breakdown and mineralization under denitrifying conditions. oup.com

The key steps in the proposed pathway are:

Oxidation of Alkylamine: The primary amine is oxidized, yielding an aldehyde.

Oxidation of Aldehyde: The aldehyde is oxidized to form a carboxylic acid (fatty acid).

β-Oxidation: The fatty acid is broken down through the β-oxidation cycle to produce acetyl-CoA, which can then be channeled into central metabolism for energy production and biosynthesis.

This pathway allows the bacterium to effectively utilize the long alkyl chain of this compound as a source of energy and cellular carbon.

Adsorption and Separation Technologies for Pollutant Removal

This compound's surfactant properties and ability to modify surfaces make it a valuable compound in environmental remediation technologies, particularly for the removal of pollutants from water.

This compound is instrumental in the development of materials for effective oil/water separation, a critical process for addressing oil spills and industrial wastewater. bohrium.compolymer.cn It can be used to functionalize porous materials, such as melamine (B1676169) sponges, to create superhydrophobic (water-repelling) and superoleophilic (oil-attracting) surfaces. bohrium.compolymer.cn

One method involves modifying a melamine sponge with MXene (a 2D transition metal carbide) and then functionalizing it with this compound. bohrium.compolymer.cn This treatment results in a sponge that can selectively and efficiently absorb a variety of oils and organic solvents from water. bohrium.compolymer.cn These functionalized sponges exhibit high absorption capacities, capable of absorbing oils ranging from 60 to 112 times their own weight. bohrium.compolymer.cn Furthermore, they are effective in separating water-in-oil emulsions and demonstrate good mechanical properties, chemical stability, and reusability in harsh environments, making them promising for practical applications in oily wastewater treatment. bohrium.compolymer.cn

Table 2: Oil Absorption Capacity of this compound-Functionalized Melamine Sponge

Type of Oil/Solvent Absorption Capacity (g/g)
Various Oils 60 - 112

Data represents the range of absorption capacity for different oils as reported in the literature. bohrium.compolymer.cn

The adsorption properties of this compound and its modified forms are leveraged for the removal of organic pollutants from aqueous solutions. By modifying adsorbent materials, the affinity for specific pollutants can be significantly enhanced.

For example, montmorillonite (B579905) clay modified with tetradecylammonium chloride has been shown to be an effective adsorbent for the herbicide paraquat. researchgate.net The modification increases the clay's interlayer spacing and changes its surface properties, enhancing the adsorption capacity through mechanisms like ion exchange. researchgate.net In studies comparing different adsorbents, the this compound-modified montmorillonite (TDA-Mt) exhibited the highest adsorption capacity for paraquat, surpassing that of unmodified montmorillonite and other mesoporous variations. researchgate.net

Similarly, novel collectors derived from this compound, such as 3-tetradecylamine propyl amidoxime (B1450833) (TPA), have been synthesized for selective adsorption applications in mineral processing. nih.gov TPA has demonstrated effective adsorption on quartz surfaces, facilitating its separation from magnetite through reverse flotation. nih.gov The adsorption mechanism involves hydrogen bonding between the TPA molecule and the oxygen atoms on the quartz surface. nih.gov These examples highlight the versatility of this compound in designing materials for the targeted adsorption and removal of specific organic and mineral substances from complex mixtures.

Advanced Analytical Methodologies for Research and Environmental Monitoring

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of long-chain aliphatic amines like Tetradecylamine (B48621). A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For this compound analysis, a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric acid can be used. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com

However, this compound lacks a strong chromophore or fluorophore, making its detection by standard UV-Vis or fluorescence detectors challenging without chemical modification. researchgate.net To overcome this limitation, pre-column derivatization is a widely adopted strategy. researchgate.net This process involves chemically modifying the analyte to attach a molecule (a tag) that is easily detectable, thereby enhancing the sensitivity and selectivity of the analysis. researchgate.netresearchgate.net

Derivatization chemically alters a compound to make it suitable for a particular analytical method. researchgate.net For primary amines like this compound, several reagents can be used to introduce a fluorescent or UV-active tag.

9-fluorenylmethyl chloroformate (FMOC-Cl) is a frequently used derivatizing agent that reacts with primary and secondary amines to produce highly stable and fluorescent derivatives. researchgate.net This reaction significantly enhances detection sensitivity, often by more than three orders of magnitude compared to direct UV absorbance detection. researchgate.net The derivatization process is typically carried out in a buffered alkaline solution, such as a borate (B1201080) buffer, to facilitate the reaction. ikm.org.myoup.com While highly effective, one challenge with FMOC-Cl is that it also reacts with other endogenous compounds in a sample matrix, which may necessitate extensive sample cleanup procedures like solid-phase extraction (SPE). researchgate.net Interference from unreacted FMOC-Cl and its hydrolysis product can also be a concern, which can sometimes be mitigated by adding an excess of a simple amine like glycine (B1666218) to the reaction mixture. researchgate.net

A more novel approach involves the use of F-trap pyrene (B120774) , a fluorous tag-bound fluorescence derivatization reagent. nih.gov This reagent contains a fluorescent pyrene group, an amine-reactive linker, and a perfluoroalkyl group (fluorous tag). When it reacts with an amine, the fluorous tag is eliminated from the resulting fluorescent derivative. This clever design allows for the easy removal of excess, unreacted reagent through fluorous solid-phase extraction prior to HPLC analysis, resulting in a cleaner chromatogram with minimal interference from the reagent peak. nih.gov

Fluorescence detectors are commonly paired with HPLC systems for the analysis of derivatized amines due to their high sensitivity and selectivity. nih.gov After the derivatized this compound is separated on the HPLC column, it passes through the detector's flow cell. The detector excites the fluorescent tag (e.g., the FMOC or pyrene group) at a specific wavelength and measures the emitted light at a longer wavelength. sdiarticle4.commdpi.com This method provides significantly lower detection limits compared to UV-Vis detection, making it ideal for trace analysis in environmental and biological samples. nih.gov For instance, detection limits for aliphatic amines derivatized with F-trap pyrene can be in the femtomole range. nih.gov

Gas Chromatography (GC) for Amine Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of primary aliphatic amines like this compound by GC can be challenging. labrulez.com Their basic nature and high polarity can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and low reproducibility. labrulez.comvt.edu

To address these issues, derivatization is a common practice in GC analysis of amines. vt.edu This process decreases the polarity and basicity of the amine, making it more volatile and less likely to interact with the column. A common derivatizing agent for amines in GC is trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de The resulting trifluoroacetylated derivatives are more volatile and exhibit better chromatographic behavior. Following separation on the GC column, the analytes are typically detected using a flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification. h-brs.deresearchgate.net

Spectrofluorimetry for Detection and Characterization

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence of a sample. nih.gov While this compound itself is not fluorescent, it can be measured using spectrofluorimetry after derivatization with a fluorescent reagent, similar to the strategy used in HPLC with fluorescence detection. nih.gov This technique can be used to determine the concentration of the derivatized amine in a solution by measuring the intensity of the emitted light at a specific wavelength when the sample is excited by light of another specific wavelength. nih.gov

Furthermore, the fluorescence properties of certain molecules, like pyrene, are sensitive to their environment and can be quenched (diminished) by the presence of amines. nih.gov This phenomenon, known as fluorescence quenching, can be exploited for the detection and characterization of amines. nih.govresearchgate.net The interaction between the pyrene molecule (the fluorophore) and the amine can occur through mechanisms like photoinduced electron transfer, leading to a decrease in fluorescence intensity that can be correlated to the amine concentration. nih.gov

Methods for Quantitative Determination in Complex Matrices (e.g., Flotation Pulp, Wastewater, Oily Media)

The quantitative analysis of this compound in complex industrial and environmental samples requires robust methods that can handle matrix interferences.

Flotation Pulp and Wastewater: In mineral processing, this compound is used as a flotation agent. Monitoring its concentration in the flotation pulp and resulting wastewater is essential for process optimization and environmental compliance. A successful method for this involves sample derivatization with FMOC-Cl followed by separation and quantification using HPLC with a fluorescence detector. researchgate.net This method has demonstrated good linearity and recovery for this compound in both flotation experiment wastewater and amine solutions treated with activated carbon. researchgate.net

Oily Media: Determining long-chain aliphatic amines in oily matrices, such as lubricants or fats, presents a significant analytical challenge due to the complex hydrocarbon background. A specialized method involves derivatizing the amines with 4-methoxy-7-nitrobenz-2,1,3-oxadiazole (NBD-Cl). The resulting fluorescent NBD-amine derivatives can then be separated and quantified, providing a high-accuracy method suitable for routine analysis in these challenging media. google.com

Below is an interactive data table summarizing the analytical methodologies for this compound.

Analytical TechniquePrincipleDerivatization Required?Common Derivatizing AgentsDetection MethodApplication in Complex Matrices
HPLC Separation based on hydrophobicity (Reverse Phase)Yes (for sensitive detection)FMOC-Cl, F-trap pyreneFluorescence, UV-VisWastewater, Flotation Pulp
GC Separation based on volatility and polarityYesTrifluoroacetic anhydride (TFAA)Flame Ionization (FID), Mass Spectrometry (MS)General amine analysis
Spectrofluorimetry Measurement of emitted light from a fluorescent sampleYesVarious fluorescent tags (e.g., Dansyl chloride)FluorescenceGeneral quantitative analysis

Q & A

Q. What are the common synthetic methodologies for incorporating tetradecylamine into amide derivatives, and how are yields optimized?

this compound is frequently used in amidation reactions to produce hydrophobic derivatives. A standard method involves coupling this compound with carboxylic acids using ethylcarbodiimide (EDCI) as a catalyst, achieving moderate yields (~40%) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of this compound to acid improves conversion.
  • Purification : Chromatographic isolation of isomers (e.g., E/Z configurations) ensures product purity, as seen in crystallographic validation of structures .

Q. How is this compound utilized in material science, particularly in modifying nanoparticles for environmental applications?

this compound acts as a surface modifier for magnetite nanoparticles (MNPs) in oil spill remediation. The synthesis involves:

Co-precipitation : MNPs are functionalized with this compound via ligand exchange.

Characterization : FTIR and SEM confirm amine binding and hydrophobic surface properties.

Performance testing : Modified MNPs achieve >90% oil adsorption efficiency in simulated spill conditions .

Q. What spectroscopic techniques are critical for characterizing this compound-derived compounds?

Key techniques include:

  • NMR : 1H/13C NMR and 2D experiments (COSY, HSQC, HMBC) resolve structural ambiguities in amide derivatives .
  • X-ray crystallography : Validates molecular configurations, especially for isomer discrimination .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability in hybrid materials (e.g., PDMS-SiO2) .

Advanced Research Questions

Q. How can researchers address low yields in this compound-mediated amidation reactions?

The moderate yield (40%) reported in EDCI-mediated amidation can be improved via:

  • Catalyst screening : Alternative coupling agents (e.g., HATU) may enhance efficiency.
  • Temperature control : Reactions at 0–4°C reduce side reactions.
  • In situ monitoring : LC-MS tracks intermediate formation to identify bottlenecks.
  • Post-reaction modifications : Acidic workup or recrystallization improves purity without yield loss .

Q. What strategies resolve contradictions in catalytic performance data for this compound in sol-gel synthesis?

In TEOS/PDMS xerogel synthesis, this compound underperforms compared to n-octylamine due to:

  • Chain length effects : Shorter amines (C8) facilitate faster hydrolysis/condensation .
  • Steric hindrance : this compound’s longer alkyl chain reduces catalytic accessibility.
  • Morphological analysis : SEM reveals that this compound produces denser, less porous gels (Table 1) .

Q. Table 1: Catalytic Performance of Amines in Xerogel Synthesis

AminePore Size (nm)Surface Area (m²/g)Adsorption Capacity
n-Octylamine12.3320High
Dodecylamine8.7275Moderate
This compound5.1210Low

Q. How does this compound influence reaction pathways in competitive hydrodeoxygenation (HDO) systems?

In HDO of palmitic acid with this compound:

  • Pathway inhibition : this compound competes for active sites on ZrO2 catalysts, reducing deoxygenation rates by 30% .
  • Product distribution : Increased alkylamine byproducts (e.g., hexadecylamine) are quantified via GC-FID with response factor corrections .
  • Carbon balance analysis : Ensures accurate tracking of nitrogenous vs. oxygenated products (Eq. 1–2 in ).

Q. What are the best practices for integrating this compound into interdisciplinary research (e.g., environmental science and organic chemistry)?

  • Experimental design : Use DOE (Design of Experiments) to optimize variables like pH, temperature, and stoichiometry .
  • Data validation : Cross-reference NMR/X-ray data with computational models (e.g., DFT) to confirm mechanistic hypotheses .
  • Ethical sourcing : Adhere to safety protocols for handling amines (e.g., Sigma-Aldrich guidelines) .

Methodological Considerations

  • Contradiction analysis : Compare catalytic data across studies (e.g., vs. ) to identify context-dependent variables like solvent polarity or substrate ratios .
  • Reproducibility : Document reaction conditions exhaustively (e.g., stirring speed, catalyst batch) to align with literature precedents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.